molecular formula C8H13ClN2O B1421443 (3-Methoxybenzyl)hydrazine hydrochloride CAS No. 179108-95-3

(3-Methoxybenzyl)hydrazine hydrochloride

Cat. No. B1421443
CAS RN: 179108-95-3
M. Wt: 188.65 g/mol
InChI Key: NZBMDBPDUKFLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxybenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O . It is a solid substance .


Molecular Structure Analysis

The InChI code for (3-Methoxybenzyl)hydrazine hydrochloride is 1S/C8H12N2O.ClH/c1-11-8-4-2-3-7(5-8)6-10-9;/h2-5,10H,6,9H2,1H3;1H . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom in the molecule.


Physical And Chemical Properties Analysis

(3-Methoxybenzyl)hydrazine hydrochloride is a solid substance . Its molecular weight is 188.66 . The specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Synthesis and Pharmacological Studies

  • (3-Methoxybenzyl)hydrazine hydrochloride derivatives have been utilized in the synthesis of various pharmacologically active compounds. For instance, hydrazine derivatives and their triazolo[3,4-b]1,3,4-thiadiazoles exhibited urease inhibition, antioxidant, and antibacterial activities (Hanif et al., 2012).
  • Novel pyridazine derivatives synthesized using these compounds showed promising antimicrobial activity against a range of bacterial strains (Kandile et al., 2009).

Antibacterial and Anticancer Potential

  • Research indicates that derivatives of (3-Methoxybenzyl)hydrazine hydrochloride, like 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine, have significant antibacterial abilities against both gram-negative and gram-positive bacteria (Shakir et al., 2020).
  • Some compounds synthesized from it have shown anticancer activity against a variety of cancer cell lines, demonstrating its potential in cancer research (Bekircan et al., 2008).

Enzyme Inhibition and Molecular Docking Studies

  • These derivatives have been found effective in inhibiting enzymes like lipase and urease, suggesting potential therapeutic applications (Bekircan et al., 2014).
  • Molecular docking studies of certain compounds derived from (3-Methoxybenzyl)hydrazine hydrochloride have been used to understand their interaction with bacterial enzymes, providing insights into drug development (Li et al., 2011).

Structural and Chemical Analysis

  • Its derivatives have been used in chemical and structural analyses, such as in the study of the molecular structure and reactivities of condensation products with various reagents (Tetere et al., 2011).
  • Synthesis and characterization studies of these derivatives have contributed to the understanding of their properties and potential applications in various fields, including pharmaceuticals and chemistry.

properties

IUPAC Name

(3-methoxyphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-11-8-4-2-3-7(5-8)6-10-9;/h2-5,10H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBMDBPDUKFLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxybenzyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxybenzyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Methoxybenzyl)hydrazine hydrochloride
Reactant of Route 3
(3-Methoxybenzyl)hydrazine hydrochloride
Reactant of Route 4
(3-Methoxybenzyl)hydrazine hydrochloride
Reactant of Route 5
(3-Methoxybenzyl)hydrazine hydrochloride
Reactant of Route 6
(3-Methoxybenzyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.